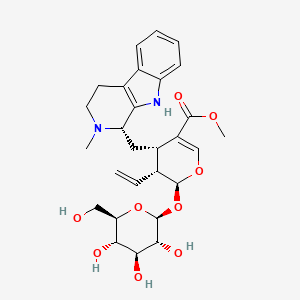

Dolichantoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dolichantoside is a natural product found in Strychnos tricalysioides and Strychnos mellodora with data available.

Applications De Recherche Scientifique

Pharmacological Applications

Antimalarial Activity

Dolichantoside has been identified as a potent antimalarial agent. Studies indicate that it exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism of action involves interference with the parasite's metabolic processes, leading to cell death. This property positions this compound as a candidate for developing new antimalarial therapies, especially in regions where resistance to current treatments is prevalent .

Antimycotic Properties

Research has shown that this compound possesses notable antimycotic activity. It has been tested against various fungal pathogens, demonstrating efficacy comparable to standard antifungal agents. This application is particularly relevant in clinical settings where fungal infections pose significant health risks, especially in immunocompromised patients .

Biochemical Research Applications

Biosynthesis Studies

this compound is utilized in biosynthesis research to understand the pathways of alkaloid production in plants. The compound serves as a substrate for various enzymatic reactions, helping elucidate the biosynthetic routes of monoterpenoid indole alkaloids. For instance, studies on Uncaria tomentosa have demonstrated how this compound can be used to investigate the activity of strictosidine-related enzymes involved in alkaloid biosynthesis under oxidative stress conditions .

Enzyme Activity Modulation

In vitro studies have shown that this compound can modulate the activity of specific enzymes related to alkaloid metabolism. This modulation can provide insights into how plants respond to environmental stressors and how these responses affect alkaloid production. Such findings are crucial for advancing our understanding of plant biochemistry and enhancing the production of valuable secondary metabolites .

Case Studies

Case Study 1: Antimalarial Efficacy

In a controlled study, this compound was administered to cultures of Plasmodium falciparum. The results indicated a dose-dependent reduction in parasitic load, with IC50 values significantly lower than those of conventional antimalarial drugs. This study highlights the potential of this compound as a lead compound for new antimalarial drug development.

Case Study 2: Antimycotic Activity Assessment

A series of experiments evaluated the effectiveness of this compound against common fungal strains such as Candida albicans and Aspergillus niger. The compound exhibited strong antifungal properties with minimum inhibitory concentrations (MICs) comparable to established antifungal treatments, suggesting its potential use in clinical applications targeting fungal infections.

Data Tables

Analyse Des Réactions Chimiques

Reaction Mechanism and Transition States

Transition states are critical intermediates that determine reaction pathways and product distributions. For instance, in the photodissociation of vinyl cyanide, researchers identified two distinct transition states leading to different products (HCN and isomers) . Similarly, surface-bound silyloxy radicals on silica particles facilitate oxidation of thiol-containing biomolecules, forming disulfide bonds .

| Reaction Type | Key Mechanism | Product | Reference |

|---|---|---|---|

| Photodissociation | Transition state characterization | HCN isomers | |

| Oxidation (Silica) | Silyloxy radical-mediated | Disulfides |

Reaction Optimization and Design of Experiments (DoE)

Modern optimization techniques, such as Design of Experiments (DoE), are used to identify optimal reaction conditions. For example, a central composite design revealed that higher temperatures and pyrrolidine equivalents maximize yields of ortho-substituted products in nitrobenzene reactions . Similarly, DoE studies on vanillin synthesis highlighted the importance of glyoxylic acid addition and sodium hydroxide levels .

| Factor | Range | Optimal Value | Yield |

|---|---|---|---|

| Temperature | 30–70°C | 70°C | 93% |

| Pyrrolidine equivalents | 2–10 | 10 | 93% |

Computational Analysis of Reaction Pathways

Computational methods, such as the United Reaction Valley Approach (URVA), partition reaction pathways into phases: contact, preparation, transition state, product adjustment, and separation . For example, in the reaction of CH₃ with H₂S, curvature analysis revealed distinct phases dominated by bending and stretching modes .

Enzymatic vs. Non-Enzymatic Reactions

Enzymes drastically accelerate biological reactions. Without enzymes, a critical biological reaction (e.g., HSCCoA → CH₃COA) would take ~2.3 billion years, underscoring their catalytic role . In synthetic chemistry, catalysts like WxCeMnOδ/3DOM ZrTiO₄ enable efficient NO elimination and soot combustion in diesel exhaust .

Educational Case Studies

Laboratory experiments often involve synthesis, decomposition, and displacement reactions. For example:

-

Synthesis : Steel wool + vinegar → Fe₂O₃·nH₂O (brown precipitate) .

-

Single Replacement : Zn + HCl → ZnCl₂ + H₂9.

Data Tables and Experimental Observations

| Reaction Type | Reactants | Products | Evidence |

|---|---|---|---|

| Precipitation | AgNO₃ + NaI | AgI (s) | White precipitate |

| Combustion | CH₄ + O₂ | CO₂ + H₂O | Flame, CO₂ detected |

Propriétés

Formule moléculaire |

C28H36N2O9 |

|---|---|

Poids moléculaire |

544.6 g/mol |

Nom IUPAC |

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C28H36N2O9/c1-4-14-17(11-20-22-16(9-10-30(20)2)15-7-5-6-8-19(15)29-22)18(26(35)36-3)13-37-27(14)39-28-25(34)24(33)23(32)21(12-31)38-28/h4-8,13-14,17,20-21,23-25,27-29,31-34H,1,9-12H2,2-3H3/t14-,17+,20+,21-,23-,24+,25-,27+,28+/m1/s1 |

Clé InChI |

SLMISZLSXLAAKK-PQZOUNHZSA-N |

SMILES isomérique |

CN1CCC2=C([C@@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |

SMILES canonique |

CN1CCC2=C(C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |

Synonymes |

dolichantoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.